

An In-depth Technical Guide to TAMRA-peg7-NH₂: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Tamra-peg7-NH₂

Cat. No.: B12382844

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This guide provides a comprehensive overview of 5/6-Carboxytetramethylrhodamine (TAMRA) linked to a seven-unit polyethylene glycol (PEG) spacer with a terminal amine group (NH₂). It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and protocols for its application in molecular labeling and cellular imaging.

Core Properties and Structure

TAMRA-peg7-NH₂ is a fluorescent dye conjugate that combines the bright, photostable orange-red fluorescence of TAMRA with the hydrophilic and biocompatible properties of a PEG spacer. The terminal amine group allows for covalent attachment to various biomolecules.

Chemical Structure

The molecule consists of three key components: the TAMRA fluorophore, a flexible seven-unit PEG linker, and a reactive primary amine. The PEG linker enhances water solubility and reduces non-specific binding of the labeled conjugate.

Below is a conceptual representation of the linkage between these components.



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Caption: Conceptual diagram of **TAMRA-peg7-NH2** structure.

Quantitative Data

The key quantitative properties of **TAMRA-peg7-NH2** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	780.90 g/mol	[1]
Chemical Formula	C41H56N4O11	[2]
Excitation Maximum (λ_{ex})	~555 nm	[3][4]
Emission Maximum (λ_{em})	~580 nm	[3]
Molar Extinction Coefficient (ϵ)	~90,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~0.1 - 0.5	

Experimental Protocols

TAMRA-peg7-NH2 is primarily used for fluorescently labeling biomolecules containing reactive carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups that can react with its terminal primary amine. The following are detailed protocols for common applications.

Protein Labeling via Amide Bond Formation

This protocol describes the general procedure for labeling a protein with **TAMRA-peg7-NH2** using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups on the protein.

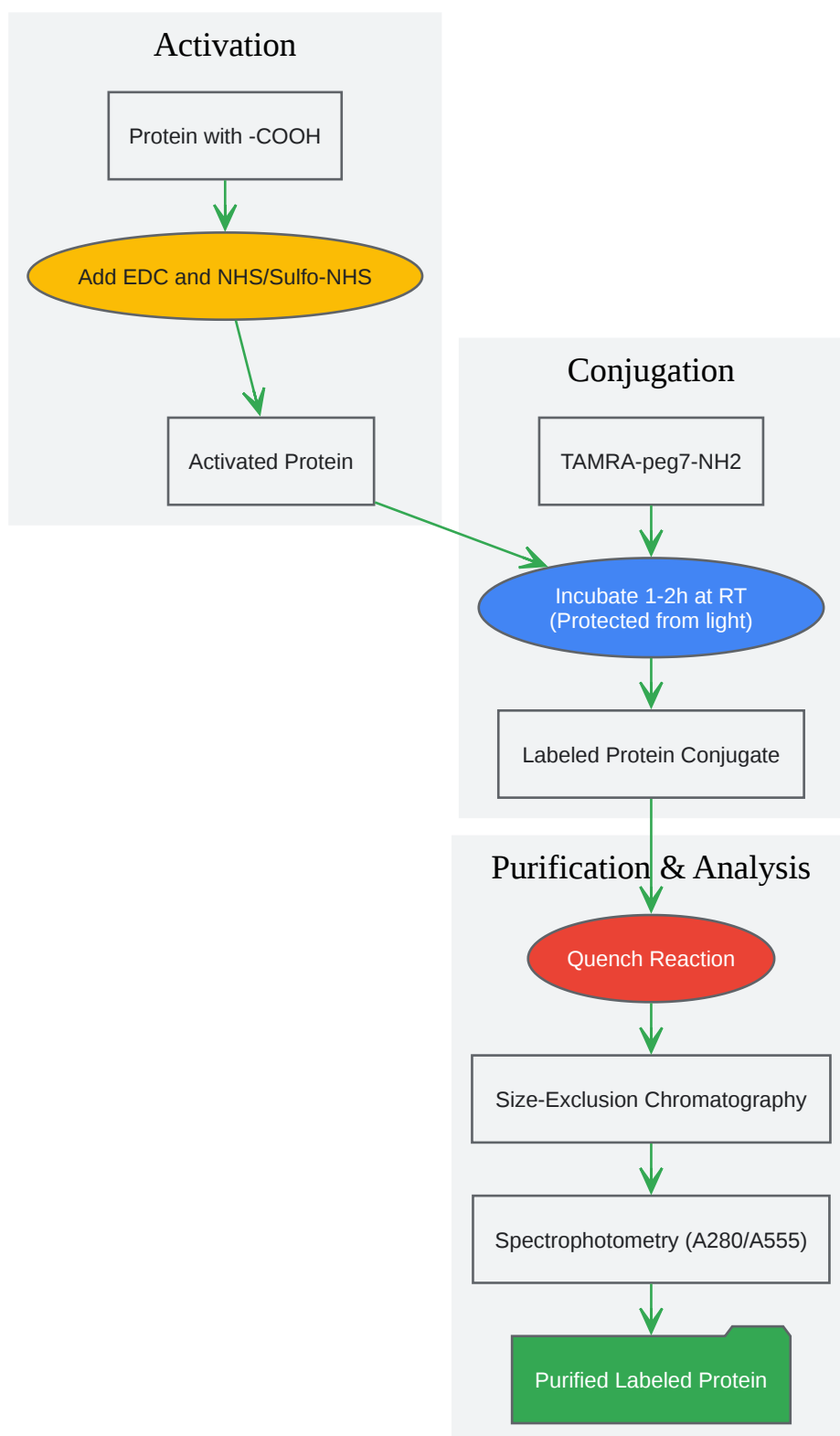
Materials:

- Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)
- TAMRA-peg7-NH2**
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS

- EDC
- Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation: Dissolve the protein in a carboxyl-group compatible buffer.
- Activation of Carboxyl Groups: Add EDC and NHS/Sulfo-NHS to the protein solution to activate the carboxyl groups. Incubate for 15 minutes at room temperature.
- Conjugation: Add **TAMRA-peg7-NH2** to the activated protein solution. The molar ratio of dye to protein may need to be optimized but a starting point of 10:1 to 20:1 is common. Incubate for 1-2 hours at room temperature, protected from light.
- Quenching: Add the quenching solution to stop the reaction.
- Purification: Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis.
- Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).



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Caption: Workflow for protein labeling with **TAMRA-peg7-NH2**.

Applications in Drug Development and Research

The unique properties of **TAMRA-peg7-NH2** make it a valuable tool in various research and drug development applications.

Fluorescence Microscopy and Cellular Imaging

TAMRA-labeled biomolecules can be used to visualize their localization and trafficking in live or fixed cells. The bright fluorescence and photostability of TAMRA allow for high-quality imaging.

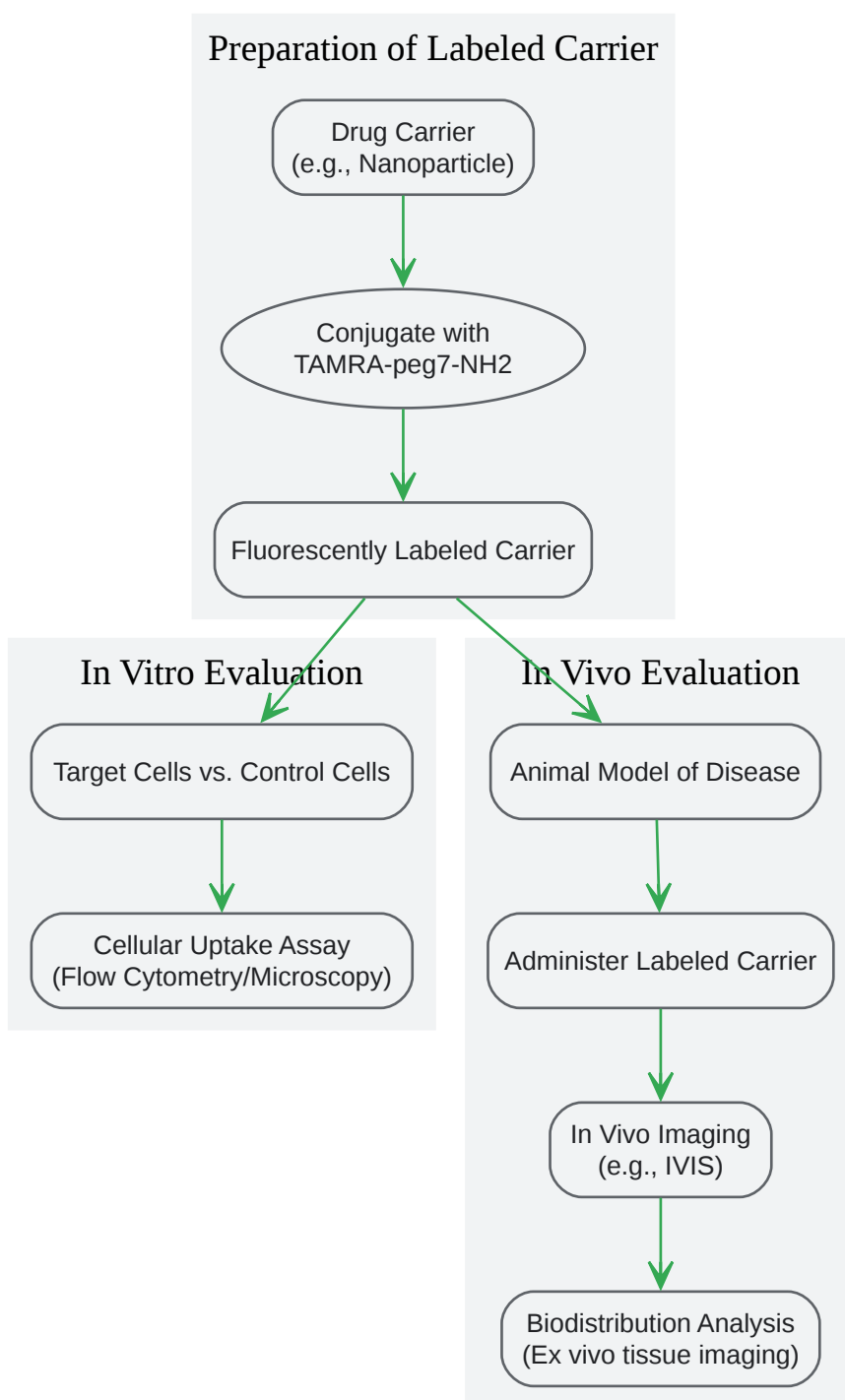
General Protocol for Imaging:

- **Cell Culture:** Plate cells on a suitable imaging dish or slide.
- **Incubation:** Treat cells with the TAMRA-labeled biomolecule at a predetermined concentration and for a specific duration.
- **Washing:** Gently wash the cells with buffer (e.g., PBS) to remove any unbound conjugate.
- **Fixation and Permeabilization (Optional):** For intracellular targets, cells may need to be fixed and permeabilized.
- **Counterstaining (Optional):** Use other fluorescent dyes to label specific cellular compartments (e.g., DAPI for the nucleus).
- **Imaging:** Visualize the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm).

Targeted Drug Delivery

In drug delivery research, **TAMRA-peg7-NH2** can be conjugated to nanoparticles, liposomes, or drug carriers to track their biodistribution and cellular uptake. The PEG linker helps to improve the pharmacokinetic properties of the delivery vehicle.

A typical experimental workflow for evaluating a targeted drug delivery system using a TAMRA-labeled carrier is outlined below.



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Caption: Logical workflow for targeted drug delivery studies.

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